molecular formula C13H8ClN3O3 B2928322 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-63-1

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2928322
CAS No.: 851095-63-1
M. Wt: 289.68
InChI Key: BGANTABLOXAURB-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a chlorine atom at the para position and a 1,3,4-oxadiazole ring bearing a furan-2-yl group at the 5-position. This compound, referred to as LMM11 in studies by Kioshima et al.

Structurally, the molecule combines a lipophilic 4-chlorobenzamide moiety with a heteroaromatic oxadiazole-furan system, which enhances its ability to interact with biological targets.

Properties

IUPAC Name

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANTABLOXAURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving an appropriate precursor.

    Formation of the benzamide: The final step involves the coupling of the oxadiazole-furan intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The furan ring can be oxidized to form furanones, while reduction can lead to dihydrofuran derivatives.

    Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution reactions: Products include various substituted benzamides.

    Oxidation reactions: Products include furanones and related compounds.

    Reduction reactions: Products include dihydrofuran derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Activity :
    • The furan-2-yl group in the target compound enhances antifungal specificity compared to phenyl or chlorophenyl substituents, likely due to improved interactions with Trr1’s hydrophobic pockets .
    • Electron-withdrawing groups (e.g., 4-trifluoromethoxy in HSGN-238) improve antibacterial activity by increasing membrane permeability .
    • Anti-inflammatory activity in Compound 3 correlates with the 4-chlorophenyl group’s ability to stabilize COX-2 binding .

Physicochemical Properties

Spectroscopic Data Comparison :

Compound IR (C=O stretch, cm⁻¹) ^1H NMR (Aromatic Region, ppm) Molecular Weight Reference
Target 1668 (C=O) 7.73–7.78 (m, aromatic H) 361.8
Compound 3 1668 (C=O) 7.76–7.78 (m, aromatic H) 367.2
7b 1689 (C=O) 7.2–8.2 (m, 13H aromatic H) 374.0
HSGN-238 Not reported Not reported 488.5
  • The target compound and Compound 3 share nearly identical C=O IR stretches (1668 cm⁻¹), indicating similar electronic environments for the amide group .
  • Compound 7b’s downfield C=O stretch (1689 cm⁻¹) suggests increased conjugation with the adjacent phenyl ring .

Biological Activity

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, a compound within the oxadiazole class, has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C14H11ClN4O2C_{14}H_{11}ClN_4O_2 with a molar mass of approximately 304.72 g/mol. The compound features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC14H11ClN4O2
Molar Mass304.72 g/mol
Density1.367 g/cm³
pKa13.55

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity : In vitro assays demonstrated that derivatives exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values in the micromolar range .
  • Mechanism of Action : Flow cytometry analysis revealed that these compounds activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in treated cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes:

  • Selective Inhibition : Certain oxadiazole derivatives have shown selective inhibition of human carbonic anhydrases (hCA I and II) at nanomolar concentrations . This suggests potential therapeutic applications in treating conditions such as glaucoma and certain cancers.

Metabolism Studies

Metabolites of the compound have been identified through pharmacokinetic studies:

  • Biotransformation : N-hydroxy derivatives were formed as metabolites during in vivo studies using rat models . These metabolites are crucial for understanding the pharmacological profile and systemic exposure of the compound.

Study on Anticancer Efficacy

A study published in MDPI evaluated the biological activity of various oxadiazole derivatives, including this compound. The results indicated that these compounds exhibited higher cytotoxic activity than standard chemotherapy agents like doxorubicin against several cancer cell lines . The study emphasized the need for further structural modifications to enhance their efficacy.

Pharmacokinetics and Metabolite Identification

In a pharmacokinetic study involving Wistar rats, the compound was administered intraperitoneally, leading to the identification of several metabolites using HPLC-MS/MS techniques. The findings revealed significant insights into the metabolic pathways and the duration of action of the compound in biological systems .

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